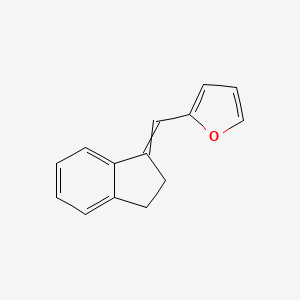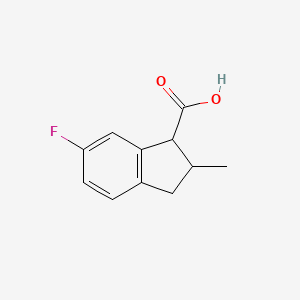
2-(2,3-Dihydroinden-1-ylidenemethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,3-Dihydroindén-1-ylidèneméthyl)furane est un composé organique hétérocyclique qui présente un cycle furane fusionné avec un groupement dihydroindène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-(2,3-Dihydroindén-1-ylidèneméthyl)furane implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la synthèse de Paal-Knorr, qui implique la cyclisation acido-catalysée des composés 1,4-dicarbonylés . Cette méthode est avantageuse en raison de sa simplicité et de son efficacité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. L'utilisation d'irradiation micro-ondes a également été explorée pour améliorer les vitesses de réaction et la sélectivité .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(2,3-Dihydroindén-1-ylidèneméthyl)furane subit différents types de réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des furanones.
Réduction : Le composé peut être réduit pour former des dérivés de dihydrofurane.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur le cycle furane.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.
Principaux produits :
Oxydation : Furanones et composés apparentés.
Réduction : Dérivés de dihydrofurane.
Substitution : Furannes halogénés.
Applications De Recherche Scientifique
Le 2-(2,3-Dihydroindén-1-ylidèneméthyl)furane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Médecine : Exploré comme un composé de tête potentiel pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de polymères et de matériaux aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 2-(2,3-Dihydroindén-1-ylidèneméthyl)furane implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation de voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Composés similaires :
Furane : Un composé hétérocyclique plus simple avec un cycle à cinq chaînons contenant un atome d'oxygène.
Indène : Un composé bicyclique constitué d'un cycle benzénique fusionné à un cycle cyclopentène.
2,3-Dihydroindène : Un dérivé hydrogéné de l'indène.
Unicité : Le 2-(2,3-Dihydroindén-1-ylidèneméthyl)furane est unique en raison de sa structure cyclique fusionnée, qui lui confère des propriétés chimiques et physiques distinctes.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroinden-1-ylidenemethyl)furan involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.
2,3-Dihydroindene: A hydrogenated derivative of indene.
Uniqueness: 2-(2,3-Dihydroinden-1-ylidenemethyl)furan is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H12O |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-(2,3-dihydroinden-1-ylidenemethyl)furan |
InChI |
InChI=1S/C14H12O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-6,9-10H,7-8H2 |
Clé InChI |
AZXWXNYFIDNNDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CC=CO2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11903125.png)


![2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11903149.png)
![2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11903157.png)
![2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11903161.png)
![3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11903167.png)
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)


![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
